molecular formula C14H24BNO8 B13746878 Tetraethylammonium bis[malonato-(2-)]borate

Tetraethylammonium bis[malonato-(2-)]borate

Cat. No.: B13746878
M. Wt: 345.16 g/mol
InChI Key: YIRPAZTUADFDHR-UHFFFAOYSA-N
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Description

Tetraethylammonium bis[malonato-(2-)]borate is a chemical compound with the molecular formula C8H20NC6H4BO8 It is known for its unique structure, which includes a tetraethylammonium cation and a bis[malonato-(2-)]borate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethylammonium bis[malonato-(2-)]borate typically involves the reaction of tetraethylammonium hydroxide with malonic acid and boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization and filtration to achieve the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium bis[malonato-(2-)]borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions could produce borohydride derivatives.

Scientific Research Applications

Tetraethylammonium bis[malonato-(2-)]borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tetraethylammonium bis[malonato-(2-)]borate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the context of its use. The molecular targets include potassium channels, calcium channels, and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium bromide
  • Tetraethylammonium iodide
  • Tetraethylammonium perchlorate

Uniqueness

Tetraethylammonium bis[malonato-(2-)]borate is unique due to its specific combination of tetraethylammonium and bis[malonato-(2-)]borate ions. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H24BNO8

Molecular Weight

345.16 g/mol

IUPAC Name

tetraethylazanium;1,5,7,11-tetraoxa-6-boranuidaspiro[5.5]undecane-2,4,8,10-tetrone

InChI

InChI=1S/C8H20N.C6H4BO8/c1-5-9(6-2,7-3)8-4;8-3-1-4(9)13-7(12-3)14-5(10)2-6(11)15-7/h5-8H2,1-4H3;1-2H2/q+1;-1

InChI Key

YIRPAZTUADFDHR-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)CC(=O)O1)OC(=O)CC(=O)O2.CC[N+](CC)(CC)CC

Origin of Product

United States

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